2,4-Dichloropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine framework is a fundamental component in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. gsconlinepress.comresearchtrend.netnih.gov Pyrimidine derivatives are integral to numerous biological processes and have been developed as therapeutic agents for a variety of diseases. gsconlinepress.comjclmm.com Their synthetic versatility allows for the creation of diverse derivatives, facilitating the exploration of a broad spectrum of biological targets. researchtrend.net The unique physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the incorporation of the pyrimidine scaffold into drugs with a wide range of applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govtandfonline.com
Strategic Importance of 2,4-Dichloropyrimidine as a Versatile Synthetic Intermediate
The strategic importance of this compound lies in its high reactivity and versatility as a building block in organic synthesis. chemimpex.comnbinno.com The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. cymitquimica.comchemicalbook.com This reactivity makes it an invaluable intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com For instance, it is a key precursor in the synthesis of medicinally important compounds like 4-aryl-5-pyrimidinylimidazoles and various kinase inhibitors. thermofisher.innih.govnih.gov The ability to selectively functionalize the C2 and C4 positions enables the creation of a diverse library of substituted pyrimidines for drug discovery and development. mdpi.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrimidine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNYQZNBZNDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Record name | 2,4-dichloropyrimidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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DSSTOX Substance ID |
DTXSID9049293 | |
| Record name | 2,4-Dichloropyrimidine | |
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Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-20-1 | |
| Record name | 2,4-Dichloropyrimidine | |
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| Record name | 2,6-Dichloropyrimidine | |
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| Record name | 2,4-Dichloropyrimidine | |
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| Record name | 2,4-Dichloropyrimidine | |
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| Record name | 2,4-Dichloropyrimidine | |
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| Record name | Pyrimidine, 2,4-dichloro- | |
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| Record name | 2,4-Dichloropyrimidine | |
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| Record name | 2,4-dichloropyrimidine | |
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| Record name | 2,6-DICHLOROPYRIMIDINE | |
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Advanced Synthetic Methodologies for 2,4 Dichloropyrimidine and Its Congeners
Mechanistic Insights into Classical Chlorination Pathways (e.g., from Uracil (B121893) or 2,4-Dihydroxypyrimidine)
The transformation of uracil (which exists in the tautomeric form 2,4-dihydroxypyrimidine) to 2,4-dichloropyrimidine is a fundamental process in heterocyclic chemistry, traditionally accomplished using chlorinating agents like phosphorus oxychloride (POCl₃). sci-hub.semdpi.com This reaction has been a staple for over a century, with the general conditions often involving heating the substrate in excess POCl₃, which serves as both the reagent and the solvent, frequently in the presence of a tertiary amine or amide catalyst. sci-hub.se
The mechanism of this chlorination is a multi-step process. Initially, the hydroxyl groups of the pyrimidine (B1678525) ring are converted into better leaving groups. When using POCl₃, the oxygen of a hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate (B8581778) ester intermediate. researchgate.netmasterorganicchemistry.com This is followed by the elimination of this group, facilitated by a base, and subsequent attack by a chloride ion to yield the chlorinated pyrimidine. This process occurs for both hydroxyl groups to ultimately form this compound. The use of a base, such as pyridine (B92270) or N,N-dimethylaniline, is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction and for facilitating the elimination steps. mdpi.comgoogle.com
Computational studies on the chlorination of 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones with phosphoryl chloride suggest that the reaction proceeds through an alternating phosphorylation-chlorination sequence. publish.csiro.au This is reportedly favored over a pathway that begins with two consecutive phosphorylations. publish.csiro.au The formation of pyrimidinium salts between intermediates or the final product and unreacted hydroxypyrimidone can be a potential side reaction, which can be mitigated by deactivating the unreacted starting material with a strong acid like dichlorophosphoric acid. publish.csiro.au
Table of Reaction Conditions for Classical Chlorination
| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Uracil | Phosphorus Trichloride | Xylene Amine | - | 130 | - | chemicalbook.com |
| 2,4-Dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | Excess POCl₃ | Reflux (105-110) | - | google.com |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | - | 55-68 | - | google.com |
| Barbituric Acid | POCl₃ then PCl₅ | Dimethylaniline | - | Reflux | 85 | google.com |
| Uracil-5-carboxylic acid | PCl₃ and Chlorine | - | POCl₃ | Reflux | >90 | google.com |
Development of Green Chemistry Approaches for Sustainable Synthesis
In response to growing environmental concerns, significant efforts have been directed towards developing more sustainable and "green" methods for the synthesis of this compound and its analogs. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Solvent-Free and Reduced-Toxicity Reaction Conditions
A notable advancement in the green synthesis of chloropyrimidines is the development of solvent-free or low-solvent reaction conditions. researchgate.net Traditional methods often utilize a large excess of POCl₃ as the solvent, which is highly corrosive and toxic, leading to significant phosphorus-containing waste that can cause environmental issues like eutrophication. sci-hub.segoogle.com
One successful green approach involves the chlorination of hydroxypyrimidines and other N-heterocycles using an equimolar amount of POCl₃ in a sealed reactor at high temperatures (140–160 °C) with one equivalent of pyridine as a base. mdpi.comnoaa.gov This solvent-free method is suitable for large-scale preparations and offers high yields. mdpi.comresearchgate.net It has been demonstrated to be effective for a variety of substrates, including hydroxypyrimidines, hydroxypyridines, and hydroxyquinoxalines. mdpi.com Research has also explored the synthesis of 2-aminopyrimidine (B69317) derivatives under solvent-free and catalyst-free conditions by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines at elevated temperatures (80–90 °C). mdpi.comnih.gov
Microwave-assisted synthesis has also emerged as a green technique, offering significant reductions in reaction times and often leading to increased yields. wisdomlib.org For instance, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be a rapid and efficient method for producing C4-substituted pyrimidines. mdpi.com
Phosgene-Free Alternatives for Chlorination
The use of phosgene (B1210022) and its derivatives in chemical synthesis is highly regulated due to their extreme toxicity. Consequently, developing phosgene-free alternatives for the chlorination of pyrimidine precursors is a key area of green chemistry research.
One promising alternative to POCl₃ is the use of thionyl chloride (SOCl₂), which generates HCl and SO₂ as byproducts that are gases and can be more easily managed than phosphorus-containing waste. sci-hub.se However, the application of SOCl₂ for the chlorination of a broad range of hydroxy aza-arenes has been somewhat limited. sci-hub.se
A more recent and efficient phosgene-free chlorination system utilizes bis(trichloromethyl) carbonate (BTC), also known as triphosgene, in combination with SOCl₂ and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.se BTC is a stable solid that serves as a safer substitute for phosgene. sci-hub.se This system has been shown to be effective for the chlorination of various hydroxy aza-arenes, providing high yields. sci-hub.se For example, 2,4-dihydroxypyrimidine can be chlorinated to this compound in 95% yield using BTC and SOCl₂ with DMAP as a catalyst. chemicalbook.com This method is often more effective than the traditional POCl₃ system and results in a cleaner reaction mixture and simpler workup. sci-hub.se
Table of Green Synthetic Approaches
| Starting Material | Reagents | Conditions | Yield (%) | Key Advantage | Reference |
| Hydroxypyrimidines | Equimolar POCl₃, Pyridine | Solvent-free, sealed reactor, 140-160 °C | High | Reduced POCl₃, no solvent | mdpi.com |
| 2-Amino-4,6-dichloropyrimidine | Various amines, Triethylamine | Solvent-free, 80-90 °C | Good to excellent | Solvent-free, catalyst-free | mdpi.comnih.gov |
| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄ | Microwave, 100 °C, 15 min | Good to high | Rapid, low catalyst loading | mdpi.com |
| 2,4-Dihydroxypyrimidine | BTC, SOCl₂, DMAP | 65-70 °C | 95 | Phosgene-free, high yield | chemicalbook.com |
| Hydroxy aza-arenes | BTC, SOCl₂, DMAP | Reflux | High | Phosgene-free, phosphorus-free | sci-hub.se |
Elucidation of Reactivity Profiles and Reaction Mechanisms of 2,4 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Dichloropyrimidine Nucleus
The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the presence of two chlorine atoms, renders 2,4-dichloropyrimidine highly reactive towards nucleophilic aromatic substitution (SNAr). mdpi.comwuxiapptec.com This reactivity is central to its synthetic utility, enabling the introduction of a wide array of functional groups. The mechanism typically involves the attack of a nucleophile on the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a Meisenheimer complex, an anionic intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. stackexchange.com
Regioselectivity and Site-Selectivity in Mono- and Di-substitutions
A key feature of SNAr reactions on this compound is the pronounced regioselectivity, which dictates the position of nucleophilic attack. Generally, the initial substitution occurs preferentially at the C-4 position. wuxiapptec.comguidechem.comguidechem.comthieme-connect.com This inherent selectivity allows for a stepwise functionalization of the pyrimidine ring, where a second, different nucleophile can be introduced at the C-2 position in a subsequent step.
The preferential reactivity of the C-4 position in this compound towards nucleophiles is a well-established phenomenon. wuxiapptec.comguidechem.comguidechem.comthieme-connect.com This selectivity is primarily attributed to electronic factors. Computational studies, including Frontier Molecular Orbital (FMO) analysis, reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon. stackexchange.comwuxiapptec.com This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. The stability of the resulting Meisenheimer intermediate, which can be stabilized through resonance, also plays a role in favoring attack at the C-4 position. stackexchange.com
While the C-4 position is generally more reactive, the reactivity of the C-2 position can be significantly influenced by the nature of substituents on the pyrimidine ring. wuxiapptec.com The presence of electron-donating groups at the C-6 position can reverse the typical regioselectivity, favoring nucleophilic attack at the C-2 position. wuxiapptec.com This is because electron-donating groups increase the electron density at the C-4 position, making it less electrophilic. Conversely, electron-withdrawing groups at the C-5 position tend to enhance the inherent preference for C-4 substitution. acs.orgacs.org
Under certain conditions, particularly with highly reactive nucleophiles or at elevated temperatures, the formation of a mixture of C-2 and C-4 substituted regioisomers can occur. wuxiapptec.comguidechem.com The separation of these isomers is often challenging due to their similar physical properties. google.com Several strategies have been developed to control the regioselectivity. The choice of solvent and base can be critical; for instance, using n-butanol and diisopropylethylamine (DIPEA) has been reported to favor the formation of the C-4 substituted product. guidechem.com Furthermore, the introduction of a bulky substituent at the C-5 position can sterically hinder attack at the C-4 position, thereby promoting C-2 substitution. mdpi.com In some cases, the use of a Lewis acid catalyst can also direct nucleophiles to the C-2 position. thieme-connect.comgoogle.com Another approach involves the use of tertiary amines as nucleophiles, which have shown excellent C-2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov
C-2 Position Reactivity and Influences of Electron-Donating/Withdrawing Substituents
Catalysis in SNAr Reactions (e.g., Organocatalysis)
While many SNAr reactions of this compound proceed without a catalyst, the use of catalysts can enhance reaction rates and, in some instances, influence regioselectivity. Organocatalysis has emerged as a valuable tool in this context. For example, certain organic catalysts can promote the amination of this compound, leading to highly regioselective C-4 substitution. acs.org The catalyst can activate the substrate or the nucleophile, facilitating the reaction under milder conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comeie.gr These reactions significantly expand the synthetic utility of the dichloropyrimidine core, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comnih.govthieme-connect.com In these reactions, a palladium catalyst is typically used to facilitate the coupling of the chloropyrimidine with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). mdpi.comnih.govthieme-connect.comresearchgate.net
Similar to SNAr reactions, regioselectivity is a key aspect of these cross-coupling reactions. The C-4 position is generally more reactive in palladium-catalyzed couplings, which is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.comresearchgate.net This allows for the selective mono-functionalization at the C-4 position, followed by a subsequent coupling reaction at the C-2 position to generate disubstituted pyrimidines. nih.govthermofisher.kr However, exceptions to this regioselectivity exist, and in some cases, selective C-2 coupling can be achieved, particularly with specific ligand and catalyst systems. acs.orgmit.edu
Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of substituted pyrimidines, offering a versatile method for creating carbon-carbon bonds. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of a halide, in this case, this compound, with an organoboron compound, such as a boronic acid. researchgate.net The general mechanism involves a catalytic cycle starting with the oxidative addition of the palladium catalyst to the pyrimidine halide. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. researchgate.netmdpi.com
A significant aspect of the Suzuki-Miyaura coupling with this compound is the inherent regioselectivity, with a pronounced preference for substitution at the C-4 position over the C-2 position. researchgate.netnih.govmdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. researchgate.netmdpi.com Computational studies have supported this observation, indicating that the bond dissociation energy is lower at the C-4 position. nih.gov This intrinsic reactivity difference allows for the sequential and controlled introduction of different substituents onto the pyrimidine ring. researchgate.net For instance, a one-pot, regioselective double Suzuki coupling has been developed, enabling the efficient synthesis of diarylated pyrimidines. researchgate.netnih.gov
Microwave-assisted synthesis has emerged as a powerful tool to enhance the efficiency of Suzuki-Miyaura couplings involving this compound. mdpi.comuni-lj.si The use of microwave irradiation significantly reduces reaction times, often from hours to mere minutes, and can lead to improved yields. mdpi.comsci-hub.se A notable advantage is the ability to use extremely low catalyst loadings, for example, 0.5 mol% of tetrakis(triphenylphosphine)palladium(0), making the process more cost-effective and environmentally friendly. mdpi.comuni-lj.si These protocols have been successfully applied to couple 2,4-dichloropyrimidines with a diverse range of aryl and heteroaryl boronic acids, yielding C4-substituted pyrimidines in good to excellent yields. researchgate.netmdpi.com
A study investigating the microwave-assisted Suzuki coupling of this compound with phenylboronic acid demonstrated the effectiveness of this approach. The reaction, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base in a 1,4-dioxane/water solvent system, was completed in 15 minutes at 100°C. mdpi.com
Table 1: Effect of Solvent on Microwave-Assisted Suzuki Coupling
| Solvent | Isolated Yield (%) |
|---|---|
| 1,4-Dioxane | 71 |
| H₂O | - |
| MeOH | - |
| THF | - |
| DMF | - |
| Isopropanol | - |
| Ethylene (B1197577) Glycol | - |
Data from a study on the Suzuki coupling of this compound with phenylboronic acid. The highest yield was achieved with 1,4-dioxane. mdpi.com
While the inherent reactivity of this compound favors C-4 substitution, the choice of ligand in the palladium catalytic system can further influence and, in some cases, alter this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote cross-coupling at the C-4 position with high selectivity. nih.govorganic-chemistry.org This ligand-controlled selectivity is effective for Suzuki, Kumada, and Negishi cross-couplings. nih.gov
Intriguingly, ligand-free conditions, often referred to as "Jeffery" conditions, have also been found to significantly enhance C-4 selectivity in the Suzuki coupling of related 2,4-dichloropyridines, suggesting the involvement of palladium nanoparticles in the catalytic process. nih.gov These ligand-free systems offer a simplified and cost-effective alternative for achieving high site-selectivity. sci-hub.senih.gov
Microwave-Assisted Protocols for Enhanced Efficiency and Reduced Reaction Times
Other Cross-Coupling Methodologies (e.g., Negishi Cross-Coupling, Grignard Reagents)
Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies are employed to functionalize this compound. The Negishi cross-coupling, which utilizes organozinc reagents, is a valuable alternative, particularly when the corresponding boronic acids are difficult to prepare. acs.orgwikipedia.org A one-pot procedure involving the formation of a pyridine (B92270) zinc organyl followed by a regioselective Negishi coupling with this compound at the C-4 position has been successfully developed. acs.org This reaction is catalyzed by Pd(PPh₃)₄ and can be facilitated by microwave irradiation to shorten reaction times. acs.orgmdpi.com
Reactions with Grignard reagents also provide a pathway for C-C bond formation. Nickel-phosphine complexes can catalyze the coupling of Grignard reagents with 2,4-dichloro-6-methylpyrimidine (B20014), leading to the corresponding alkyl or aryl substituted pyrimidines. researchgate.net
Table 2: Comparison of Cross-Coupling Reactions with this compound
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Pd(PPh₃)₄ | High C-4 regioselectivity, can be microwave-assisted. nih.govmdpi.com |
| Negishi | Organozinc | Pd(PPh₃)₄ | Good for when boronic acids are unstable, one-pot procedures available. acs.orgthieme-connect.de |
| Grignard Coupling | Organomagnesium (Grignard) | Nickel-phosphine complex | Effective for alkyl and aryl substitutions. researchgate.net |
Other Transformations and Functional Group Interconversions
Reductive dechlorination is a significant transformation for this compound, allowing for the selective removal of chlorine atoms. This process is often a necessary step in the synthesis of more complex pyrimidine derivatives. researchgate.net Catalytic reduction methods are commonly employed for this purpose. oregonstate.edu For instance, an efficient synthesis of 2-chloropyrimidines from 2,4-dichloropyrimidines has been achieved through a Pd-catalyzed regioselective dechlorination in the presence of sodium bicarbonate. researchgate.net
In some cases, controlling the reaction conditions is crucial to prevent over-reduction. For example, when attempting to dehalogenate this compound using a palladium catalyst in an alcoholic solvent with magnesium oxide, nuclear reduction of the pyrimidine ring can occur if the hydrogen uptake is not controlled. oregonstate.edu Electrocatalytic reduction using a palladium-loaded carbon felt cathode has also been explored for the dechlorination of chloroaromatic compounds, offering a method that can be performed under mild, ambient conditions. researchgate.net
Bromination of Substituted 2,4-Dichloropyrimidines
The introduction of a bromine atom into the this compound scaffold is a key transformation for creating versatile intermediates in organic synthesis. The bromination of substituted 2,4-dichloropyrimidines can be achieved through various methods, with the specific approach depending on the nature and position of the substituents on the pyrimidine ring.
One common strategy involves the bromination of a methyl group attached to the pyrimidine ring. For instance, 5-(bromomethyl)-2,4-dichloropyrimidine (B165476) can be synthesized from a methyl-substituted precursor using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically performed in an inert solvent like carbon tetrachloride under reflux conditions.
Another approach involves the direct bromination of the pyrimidine ring itself. For example, 2-methylmercapto-4-hydroxy-5-bromopyrimidine-6-carboxylic acid is prepared through the bromination of the corresponding 5-unsubstituted compound. google.com This intermediate can then be used in further synthetic steps. google.com
Furthermore, oxidative cyclization reactions can be accompanied by bromination. The reaction of chloropyrimidinyl hydrazones with bromine leads to an oxidative cyclization followed by a concurrent bromination to form Current time information in Bangalore, IN.guidechem.comamazonaws.comtriazolo[4,3-c]pyrimidines. thieme-connect.com These can subsequently undergo a Dimroth rearrangement to yield highly functionalized 2-substituted Current time information in Bangalore, IN.guidechem.comamazonaws.comtriazolo[1,5-c]pyrimidines. thieme-connect.com
The following table summarizes selected examples of bromination reactions on substituted this compound derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Chloropyrimidinyl hydrazone | Br₂ in glacial AcOH, anhyd NaOAc, r.t. | 2-Substituted 8-Bromo-7-chloro Current time information in Bangalore, IN.guidechem.comamazonaws.comtriazolo[1,5-c]pyrimidine | 40-83 | thieme-connect.com |
Interactive Data Table
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Chloropyrimidinyl hydrazone | Br₂ in glacial AcOH, anhyd NaOAc, r.t. | 2-Substituted 8-Bromo-7-chloro Current time information in Bangalore, IN.guidechem.comamazonaws.comtriazolo[1,5-c]pyrimidine | 40-83 |
Chapman Rearrangement
The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aroyldiphenylamines, involving a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. organicreactions.org This rearrangement has been successfully applied to derivatives of this compound to synthesize N-substituted pyrimidine-2,4-diones.
In this context, this compound or its substituted derivatives serve as the starting material for the synthesis of the necessary imidate precursors. For example, this compound and 2,4-dichloro-6-methylpyrimidine can be condensed with steroidal alcohols like cholesterol or stigmasterol (B192456) to form the corresponding 2,4-diaryloxypyrimidine derivatives. amazonaws.comamazonaws.com These intermediates are then subjected to the Chapman rearrangement, either through conventional heating or under microwave irradiation, to yield 1,3-disubstituted-(1H,3H)-pyrimidine-2,4-diones. amazonaws.comamazonaws.comresearchgate.net
The reaction proceeds by first forming an imidate from the reaction of a 2,4-diaryloxypyrimidine. This imidate then undergoes a thermal rearrangement to produce the corresponding N,N-diaryl-substituted pyrimidine-2,4-dione. The use of microwave irradiation can often lead to more environmentally friendly and expedient reaction conditions. amazonaws.comamazonaws.com
The table below presents findings from studies on the Chapman rearrangement of this compound derivatives:
| Starting Dichloropyrimidine | Reactant | Rearrangement Conditions | Product | Reference |
| This compound | Cholesterol | Conventional heating / Microwave irradiation | 1,3-dicholesteryl-(1H,3H)-pyrimidine-2,4-dione | amazonaws.com |
| 2,4-dichloro-6-methylpyrimidine | Cholesterol | Conventional heating / Microwave irradiation | 1,3-dicholesteryl-6-methyl-(1H,3H)-pyrimidine-2,4-dione | amazonaws.com |
| This compound | Stigmasterol | Conventional heating / Microwave irradiation | 1,3-distigmasteryl-(1H,3H)-pyrimidine-2,4-dione | amazonaws.com |
| 2,4-dichloro-6-methylpyrimidine | Stigmasterol | Conventional heating / Microwave irradiation | 1,3-distigmasteryl-6-methyl-(1H,3H)-pyrimidine-2,4-dione | amazonaws.com |
Interactive Data Table
| Starting Dichloropyrimidine | Reactant | Rearrangement Conditions | Product |
| This compound | Cholesterol | Conventional heating / Microwave irradiation | 1,3-dicholesteryl-(1H,3H)-pyrimidine-2,4-dione |
| 2,4-dichloro-6-methylpyrimidine | Cholesterol | Conventional heating / Microwave irradiation | 1,3-dicholesteryl-6-methyl-(1H,3H)-pyrimidine-2,4-dione |
| This compound | Stigmasterol | Conventional heating / Microwave irradiation | 1,3-distigmasteryl-(1H,3H)-pyrimidine-2,4-dione |
| 2,4-dichloro-6-methylpyrimidine | Stigmasterol | Conventional heating / Microwave irradiation | 1,3-distigmasteryl-6-methyl-(1H,3H)-pyrimidine-2,4-dione |
2,4 Dichloropyrimidine As a Pivotal Synthon for Complex Molecular Architectures
Construction of Substituted Pyrimidine (B1678525) Derivatives
The synthesis of substituted pyrimidine derivatives from 2,4-dichloropyrimidine is a cornerstone of medicinal chemistry and materials science. The distinct electronic environment of the C-2 and C-4 positions dictates the regioselectivity of substitution reactions. Generally, the C-4 position is more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C-2 position. wuxiapptec.comresearchgate.netacs.org This preferential reactivity allows for the selective introduction of a substituent at C-4, leaving the C-2 chlorine available for a subsequent, distinct transformation.
Common synthetic strategies include:
Nucleophilic Aromatic Substitution (SNAr): Reactions with various nucleophiles such as amines, alkoxides, and thiolates typically occur first at the C-4 position. acs.orgresearchgate.net However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.com For instance, while most amine nucleophiles favor the C-4 position, the use of tertiary amines can lead to excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings are extensively used to form C-C bonds. In Suzuki couplings with arylboronic acids, there is a strong preference for reaction at the C-4 position, which is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. researchgate.netmdpi.com This allows for the efficient one-pot synthesis of diarylated pyrimidines through a regioselective double Suzuki coupling. In contrast, Sonogashira reactions sometimes show less difference in reactivity between the C-2 and C-4 positions. acs.org Atypical C-2 selectivity has been achieved in C-S cross-coupling reactions with thiols by using specific Pd(II) precatalysts with bulky N-heterocyclic carbene ligands. acs.org
The following table summarizes the regioselective functionalization of this compound under various reaction conditions.
| Reaction Type | Reagents & Conditions | Major Product | Yield | Reference(s) |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85 °C, 15 min (Microwave) | 2-Chloro-4-phenylpyrimidine | 94% | mdpi.com |
| Double Suzuki Coupling | Phenylboronic acid (2.5 equiv), Pd(PPh₃)₄, K₂CO₃, 1-Butanol/H₂O, 120 °C, 18 h | 2,4-Diphenylpyrimidine | 86% | |
| Sonogashira Coupling | 1-Ethynyl-4-fluorobenzene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Chloro-4-((4-fluorophenyl)ethynyl)pyrimidine | Major Isomer | google.com |
| Amination (Secondary Amine) | Dibutylamine, K₂CO₃, DMAc, rt, 1 h | 4-(Dibutylamino)-2-chloro-6-(4-fluorophenyl)pyrimidine | 70:30 (C4:C2) | acs.org |
| Amination (Tertiary Amine) | Triethylamine, 2,4-dichloro-5-nitropyrimidine, Dioxane, 50 °C, 1 h | 4-Chloro-N-ethyl-5-nitropyrimidin-2-amine | 84% | nih.govresearchgate.net |
| C-S Coupling | 4-Methoxybenzenethiol, IPr-Pd-allyl Cl, K₃PO₄, Toluene, 100 °C, 18 h | 4-Chloro-2-((4-methoxyphenyl)thio)pyrimidine | 86% | acs.org |
Synthesis of Fused Heterocyclic Systems Containing the Pyrimidine Moiety
The sequential functionalization of this compound provides access to complex, fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds.
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key structural element in several anxiolytic and anticonvulsant drugs. nih.gov The synthesis of this system starting from this compound typically involves a two-step process. The first step is the regioselective substitution of the chlorine atom at the C-2 position with an amino group to form a 2-aminopyrimidine (B69317) intermediate. This can be challenging due to the higher reactivity of the C-4 position, but can be achieved under specific conditions or with appropriately substituted pyrimidines. nih.govgoogle.com
The resulting 2-amino-4-chloropyrimidine (B19991) derivative can then undergo a classical Chichibabin-type cyclization reaction with an α-haloketone. nih.gov In this reaction, the exocyclic amino group of the pyrimidine attacks the α-carbon of the ketone, displacing the halogen. Subsequent intramolecular condensation between the endocyclic N-1 of the pyrimidine and the ketone's carbonyl group, followed by dehydration, yields the fused imidazo[1,2-a]pyrimidine ring system.
Unlike the fused system above, pyrimidinylimidazoles feature an imidazole (B134444) ring as a substituent on the pyrimidine core. An efficient route to medicinally important 4-aryl-5-pyrimidinylimidazoles has been developed utilizing this compound as the starting material. nih.govthieme-connect.com This multi-step synthesis demonstrates the power of sequential, regioselective reactions:
Regioselective Sonogashira Coupling: The process begins with a Sonogashira reaction between this compound and a terminal alkyne, which occurs preferentially at the C-4 position to yield a 4-alkynyl-2-chloropyrimidine. google.com
Nucleophilic Substitution: The remaining chlorine atom at the C-2 position is then displaced by a nucleophile, such as an amine. nih.gov
Oxidation: The alkyne moiety is oxidized to a 1,2-diketone intermediate using an oxidizing agent like potassium permanganate. thieme-connect.com
The table below outlines examples of intermediates in the synthesis of pyrimidinylimidazoles.
| Starting Material 1 | Starting Material 2 | Intermediate Product | Yield | Reference |
| This compound | 1-Ethynyl-4-fluorobenzene | 2-Chloro-4-((4-fluorophenyl)ethynyl)pyrimidine | 76% | google.com |
| 2-Chloro-4-((4-fluorophenyl)ethynyl)pyrimidine | t-Butylamine | N-tert-Butyl-4-((4-fluorophenyl)ethynyl)pyrimidin-2-amine | 98% | google.com |
The pyrido[2,3-d]pyrimidine (B1209978) core is found in numerous kinase inhibitors, including the approved breast cancer drug palbociclib. nih.gov The synthesis of this fused system can be achieved starting from a substituted this compound. A notable example is the synthesis of a key intermediate for palbociclib, which starts from 5-bromo-2,4-dichloropyrimidine. nih.gov The synthetic sequence involves:
Selective Amination: The more reactive C-4 chlorine is first displaced by an amine, such as cyclopentylamine.
Palladium-Catalyzed Coupling and Cyclization: A subsequent palladium-catalyzed coupling reaction, such as a Heck or Suzuki reaction, is performed at an adjacent position (e.g., C-5). For example, a coupling with crotonic acid followed by an intramolecular cyclization directly yields the fused pyridone ring of the pyrido[2,3-d]pyrimidine system. nih.gov
This strategy highlights how the pyrimidine ring can serve as a scaffold upon which the pyridine (B92270) ring is constructed.
Thiazolopyrimidines are another class of fused heterocycles with a range of reported biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netias.ac.in While many syntheses start from pre-formed thiazole (B1198619) or pyrimidine (specifically thiouracil) rings, a rational approach from this compound is feasible. researchgate.netresearchgate.net One potential strategy would involve the sequential reaction with a bifunctional nucleophile. For instance, reaction with a compound containing both a thiol and an amine group (e.g., 2-aminoethanethiol) could lead to the formation of the fused system.
A more controlled, stepwise approach would involve:
Selective Thiolation: A regioselective SNAr reaction at the C-4 position with a thiol to introduce a sulfur substituent.
Introduction of the Second Heteroatom: Subsequent functionalization at the C-2 or C-5 position. For example, amination at C-2 followed by a reaction that forms the C-S bond to complete the thiazole ring. A related synthesis involves the reaction of 4,6-dichloropyrimidine-5-amine with an isothiocyanate, which leads to a thiazolo[5,4-d]pyrimidine, demonstrating the viability of cyclizing onto a dihalopyrimidine core. researchgate.net
Research Directions in Medicinal Chemistry: Pyrimidine Based Therapeutics Derived from 2,4 Dichloropyrimidine
Anti-Infective Agents
The pyrimidine (B1678525) scaffold is a fundamental component in the development of various anti-infective drugs. mdpi.comijmps.orgnih.gov Derivatives of 2,4-dichloropyrimidine have been extensively investigated for their potential to combat viral, bacterial, and fungal infections.
Antiviral Compounds (e.g., HIV, general antivirals)
A significant area of research has been the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Diarylpyrimidine (DAPY) derivatives, synthesized from this compound, have shown potent anti-HIV-1 activity. nih.gov For instance, a series of 5-substituted diarylpyrimidine derivatives demonstrated excellent activity against wild-type HIV-1, with some compounds proving more potent than the established drug Etravirine (ETV). nih.gov
Researchers have focused on modifying the DAPY scaffold to improve efficacy against resistant strains. nih.gov One study detailed the synthesis of 2,4,5-trisubstituted pyrimidines starting from this compound. nih.gov A particularly promising compound, 16c , exhibited potent activity against a panel of NNRTI-resistant HIV-1 strains, including those with K103N and Y181C mutations. nih.gov
Table 1: Antiviral Activity of Selected Diarylpyrimidine Derivatives against HIV-1
| Compound | Target | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 20, 27, 31-34 | Wild-Type HIV-1 | 2.4–3.8 nM | nih.gov |
| 16c | Wild-Type HIV-1 (IIIB) | Not Specified | nih.gov |
| 16c | L100I mutant | 4.26 nM | nih.gov |
| 16c | K103N mutant | 3.79 nM | nih.gov |
| 16c | Y181C mutant | 6.79 nM | nih.gov |
| 16c | Y188L mutant | 6.79 nM | nih.gov |
| 16c | E138K mutant | 10.9 nM | nih.gov |
| 16c | F227L + V106A mutant | 10.4 nM | nih.gov |
The synthesis of these antiviral compounds often involves a key step where this compound is reacted with a hydroxyl-containing aromatic compound, followed by further modifications to introduce various functional groups. nih.govnih.gov
Antibacterial and Antifungal Agents
Derivatives of this compound have also demonstrated significant potential as antibacterial and antifungal agents. ijmps.orgwjahr.com For example, this compound-5-carboxylic acid has shown antimicrobial activity against Escherichia coli and Staphylococcus aureus, both with a minimum inhibitory concentration (MIC) of 32 µg/mL. It also displayed antifungal activity against Candida albicans with an IC₅₀ value of 25 µg/mL.
A new class of antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold, derived from this compound, has shown broad-spectrum activity. nih.gov One compound in this series, with a 4-chlorophenyl substituent, was particularly potent, exhibiting a MIC of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus strain (Mu50) and 2 µg/mL against other tested bacterial strains. nih.gov Further testing revealed potent activity against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov
In the realm of antifungal research, the insertion of an amide group between the pyrimidine ring and a phenyl ring in a derivative of this compound led to a compound with better antifungal activity against Sclerotinia sclerotiorum and Fusarium oxysporum compared to the commercial fungicide pyrimethanil. mdpi.com Additionally, some pyrimidine derivatives have demonstrated antifungal activity comparable to or even exceeding that of Amphotericin B and fluconazole (B54011) against various strains of S. cerevisiae, C. albicans, and C. parapsilosis. ijmps.org
Table 2: Antibacterial and Antifungal Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound-5-carboxylic acid | Escherichia coli | MIC: 32 µg/mL | |
| This compound-5-carboxylic acid | Staphylococcus aureus | MIC: 32 µg/mL | |
| This compound-5-carboxylic acid | Candida albicans | IC₅₀: 25 µg/mL | |
| Compound with 4-chlorophenyl substituent | S. aureus (Mu50) | MIC: 1 µg/mL | nih.gov |
| Amide derivative of this compound | Sclerotinia sclerotiorum | Better than pyrimethanil | mdpi.com |
| Amide derivative of this compound | Fusarium oxysporum | Better than pyrimethanil | mdpi.com |
Anticancer and Chemotherapy Agents
The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, and this compound is a key intermediate in the synthesis of many of these agents. chemimpex.commdpi.comnih.gov Its derivatives have been explored as kinase inhibitors, radiosensitizers, and agents that interact with nucleic acids and enzymes.
Kinase Inhibitors (e.g., CDK1, EGFR Tyrosine Kinase, Hsp90)
Many small molecule kinase inhibitors, which are effective in cancer treatment, contain a pyrimidine core. nih.govnih.gov Derivatives of this compound have been instrumental in the development of inhibitors for various kinases implicated in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibitors: this compound-5-carbonitrile is a starting material in the synthesis of Palbociclib, a CDK4/6 inhibitor. mdpi.com Furthermore, a series of 2-amino-4-(7-azaindol-3-yl)pyrimidines, synthesized via a palladium-catalyzed coupling reaction involving a pyrimidine derivative, were identified as potent CDK1 inhibitors with cellular antiproliferation activity. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: The 2,4-di(arylamino)pyrimidine core is a crucial scaffold for inhibitors of mutant EGFR kinases. mdpi.com Synthesis strategies often involve the sequential reaction of this compound or its derivatives with various anilines. mdpi.com For instance, 2,4-diaminopyrimidine (B92962) derivatives have been shown to exhibit specific inhibition of EGFR protein kinase. iiarjournals.org
Other Kinase Inhibitors: The versatility of the this compound scaffold allows for its use in creating inhibitors for other kinases as well. For example, it has been used in the synthesis of dual inhibitors of ERK and PI3K, which are key components of signaling pathways frequently mutated in cancer. nih.gov
Table 3: Kinase Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| This compound-5-carbonitrile derivative | CDK4/6 | Starting material for Palbociclib synthesis. | mdpi.com |
| 2-Amino-4-(7-azaindol-3-yl)pyrimidines | CDK1 | Potent inhibitors with cellular antiproliferation activity. | researchgate.net |
| 2,4-Diaminopyrimidine derivatives | EGFR | Specific inhibition of EGFR protein kinase. | iiarjournals.org |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | ERK/PI3K | Dual inhibitors with anti-proliferative profiles. | nih.gov |
Radiosensitizers and Low-Energy Electron-Induced Mechanisms
A fascinating area of research involves the use of this compound derivatives as radiosensitizers to enhance the effectiveness of radiation therapy. 5-Nitro-2,4-dichloropyrimidine has been studied as a model molecule for understanding the mechanisms of radiosensitization induced by low-energy electrons. nih.govresearchgate.netmdpi.com This molecule exhibits several hypothesized mechanisms that could contribute to a synergistic effect in chemo-radiation therapy. nih.govresearchgate.net
Studies have shown that low-energy electrons can interact with 5-nitro-2,4-dichloropyrimidine, leading to its fragmentation. nih.gov In a hydrated environment, the dissociation of the nitro group is suppressed, while the dissociation of chlorine atoms remains possible. mdpi.com This process can lead to the formation of reactive species that can damage cancer cells. While the high cytotoxicity and low solubility of 5-nitro-2,4-dichloropyrimidine currently limit its direct clinical application, it serves as a valuable model for the rational design of more effective radiosensitizers. nih.govmdpi.com
Nucleic Acid and Enzyme Target Interactions (e.g., DNA/RNA modification, enzyme inhibition)
Derivatives of this compound can exert their anticancer effects by interacting with nucleic acids and essential enzymes. The mechanism of action for some derivatives involves inhibiting enzymes crucial for DNA synthesis or repair.
Research on pyrimidine-hydrazone hybrids has shown that these compounds can act as anticancer agents. nih.govresearchgate.net Molecular docking studies suggest that these molecules may bind to topoisomerase IIα in a complex with DNA, leading to double-strand breaks and apoptosis. researchgate.net Topoisomerase IIα is often overexpressed in tumors, making it a viable target for chemotherapy. encyclopedia.pub
Furthermore, certain pyrimidine derivatives have been investigated for their ability to inhibit other enzymes. For instance, 4-amino-2,6-dichloropyrimidine (B161716) has been shown to be an effective noncompetitive inhibitor of glutathione (B108866) reductase, an enzyme that can be a target in cancer therapy. juniperpublishers.com
Agents for Neurological and Neurodegenerative Disorders
The versatile scaffold of this compound has been extensively utilized in medicinal chemistry to develop novel agents for the treatment of complex neurological and neurodegenerative disorders. By serving as a key starting material, it has enabled the synthesis of a diverse range of derivatives targeting key pathological pathways in conditions like Alzheimer's disease. nih.govresearchgate.net
Cholinesterase and Amyloid-β Aggregation Inhibitors
A significant strategy in the management of Alzheimer's disease (AD) is the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. researchgate.net Concurrently, preventing the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD, is another crucial therapeutic goal. nih.gov Researchers have successfully used this compound to create dual-function inhibitors that target both of these pathways. nih.gov
The synthesis of these dual inhibitors typically begins with a nucleophilic aromatic substitution reaction on this compound. nih.govresearchgate.net By reacting this compound with various primary amines, researchers can selectively substitute the chlorine atom at the C-4 position. nih.gov A subsequent substitution at the C-2 position with different cyclic amines yields a library of 2,4-disubstituted pyrimidine derivatives. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at both the C-2 and C-4 positions of the pyrimidine ring significantly influences the inhibitory potency and selectivity. For instance, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated for their dual inhibitory activities. nih.gov Among these, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) emerged as a potent AChE inhibitor, while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) was identified as a potent and selective BuChE inhibitor. nih.gov Furthermore, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) demonstrated good inhibition of AChE-induced Aβ aggregation. nih.gov These findings underscore the potential of the 2,4-disubstituted pyrimidine scaffold as a template for developing multi-target anti-Alzheimer's agents. nih.govresearchgate.net
| Compound | Substituent at C-2 | Substituent at C-4 | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|---|---|
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | 5.5 | - | - |
| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl) | - | 2.2 | - |
| 7d | 4-Methylpiperazin-1-yl | N-benzyl | - | - | 59% |
| 7c | Thiomorpholino | N-benzyl | 0.33 | 2.30 | - |
GABAA Receptor Ligands
The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for therapeutic agents aimed at treating anxiety, depression, and schizophrenia. nih.govnih.gov The development of subtype-selective GABAA receptor ligands is a key area of research to achieve desired therapeutic effects while minimizing side effects. nih.gov The this compound scaffold has been instrumental in the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known to act as functionally selective ligands for the GABAA receptor benzodiazepine (B76468) binding site. researchgate.net
The synthesis of these ligands often involves a multi-step process. For example, starting from this compound, a concise synthetic route can lead to the formation of medicinally important 4-aryl-5-pyrimidinylimidazoles. researchgate.net This involves sequential substitution of the chlorine atoms at the C-4 and C-2 positions, followed by further chemical transformations to construct the imidazole (B134444) ring. researchgate.net
Research in this area has focused on creating ligands with improved metabolic stability and specific pharmacological profiles. nih.gov For instance, novel imidazobenzodiazepine analogs have been synthesized to be metabolically stable and show promise for the treatment of schizophrenia and depression. nih.gov While the direct synthesis from this compound for all such analogs is not always detailed, the pyrimidine core remains a central feature. nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Agents
The adaptability of the this compound structure has facilitated its use in the creation of compounds with significant anti-inflammatory and immunomodulatory activities. researchgate.net This has led to the development of specific inhibitors for key targets in the inflammatory cascade.
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.orgmdpi.com Pyrimidine derivatives have shown promise as selective COX-2 inhibitors. mdpi.comnih.gov
The synthesis of pyrimidine-based COX-2 inhibitors can be achieved starting from this compound or its derivatives. For example, new pyrimidine-pyridine hybrids have been synthesized and evaluated for their anti-inflammatory activities. rsc.org In one study, a pyrido[2,3-d]pyrimidine (B1209978) derivative with a trimethoxyphenyl group at position 4 of the pyridine (B92270) ring showed significant edema-inhibiting potential. rsc.org Another study reported the synthesis of novel pyrimidines, with compounds 3 and 4a showing excellent COX-2 inhibitory activities with IC50 values of 0.85 µM and 0.65 µM, respectively. nih.gov These values are comparable to the standard drug celecoxib (B62257) (IC50 = 0.56 µM). nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 3 | 5.50 | 0.85 | 6.47 |
| Compound 4a | 5.05 | 0.65 | 7.77 |
| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 |
| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 |
Histamine (B1213489) H4 Receptor Antagonists
The histamine H4 receptor (H4R) is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. nih.gov Consequently, H4R antagonists are being investigated as potential treatments for inflammatory conditions such as asthma and atopic dermatitis. nih.gov The 2,4-diaminopyrimidine scaffold, derived from this compound, has been a fruitful starting point for the development of potent H4R antagonists. nih.govnih.gov
The synthesis of these antagonists involves the reaction of this compound with amines to create 2,4-diaminopyrimidine derivatives. nih.gov Structure-activity relationship studies have guided the optimization of these compounds. For example, the discovery of a series of 6-alkyl-2,4-diaminopyrimidines led to the identification of JNJ 39758979, a clinical candidate for inflammatory diseases. nih.gov Further research has aimed to develop dual-acting ligands that antagonize both the H1 and H4 receptors, which could offer broader therapeutic benefits. researchgate.net
Other Therapeutic Areas and Biological Activities
The chemical reactivity of this compound makes it a valuable precursor for a wide array of biologically active molecules beyond the aforementioned areas. nbinno.comchemimpex.com Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer and antiviral agents. chemimpex.com
For instance, this compound is a key intermediate in the synthesis of 4-aryl-5-pyrimidinylimidazoles, which have shown significant potential in the development of drugs for various diseases, including cancer. nbinno.com Additionally, derivatives of this compound have been investigated as immunomodulatory agents, with some compounds showing the ability to enhance the activity of immune cells against tumor cells. The versatility of this compound in organic synthesis, including its use in Suzuki coupling reactions, allows for the creation of a diverse library of derivatives for screening against various biological targets. nbinno.com
Structure-Activity Relationship (SAR) and Ligand Design Studies
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for the synthesis of a multitude of biologically active compounds. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions allows for controlled, sequential modifications, making it an ideal template for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into potent and selective therapeutic agents.
Systematic Modification of Substituents and Their Pharmacological Impact
The differential reactivity of the chlorine atoms on the this compound ring is a key feature exploited in synthetic strategies. Nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the more electrophilic C4 position, with subsequent substitution at the C2 position often requiring more forcing conditions. nih.govmdpi.com This predictable reactivity allows for the systematic and regioselective introduction of various substituents, enabling detailed exploration of the chemical space around the pyrimidine core.
Research has extensively demonstrated that modifications at the C2 and C4 positions have a profound impact on pharmacological activity. For instance, in the development of dual Mer/c-Met kinase inhibitors, a series of 2-substituted aniline (B41778) pyrimidine derivatives were synthesized starting from this compound. mdpi.com The initial reaction with 4-aminophenol (B1666318) derivatives at the C4 position, followed by the introduction of various substituted anilines at the C2 position, led to a range of compounds with varying inhibitory activities. mdpi.compreprints.org This systematic approach revealed that specific substitutions on the aniline ring at the C2 position were pivotal for potent kinase inhibition. mdpi.com
A study on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors also highlights the importance of systematic modification. Starting from a dichloropyrimidine precursor, researchers systematically varied the substituents at the R₁, R₂, and R₃ positions. acs.org The evaluation of these analogues demonstrated that the N-methylphenethylamine group at a specific position was critical for inhibitory activity, as its removal led to inactive compounds. acs.org Further modifications, such as altering the alkyl chain length, confirmed that an ethylene (B1197577) linker was optimal for potency. acs.org
In the field of anti-HIV drug discovery, novel diarylpyrimidine (DAPY) derivatives based on the this compound scaffold have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov By systematically modifying the aryl groups at the C2 and C4 positions and introducing substituents at the C5 position, researchers were able to develop compounds with excellent activity against wild-type and mutant HIV-1 strains. nih.gov
The following table summarizes findings from various studies, illustrating the impact of systematic substituent modifications on pharmacological activity.
| Scaffold/Series | Target | Modification Site | Substituent | Pharmacological Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| 2-Substituted Aniline Pyrimidines | Mer Kinase | C2 Aniline | Unsubstituted Aniline | 8.1 nM | mdpi.com |
| 2-Substituted Aniline Pyrimidines | Mer Kinase | C2 Aniline | 3-Fluoroaniline | 9.6 nM | mdpi.com |
| 2-Substituted Aniline Pyrimidines | c-Met Kinase | C2 Aniline | Unsubstituted Aniline | 144.0 nM | mdpi.com |
| Diarylpyrimidine Derivatives | HIV-1 (WT) | C5 Position | Iodo group | 2.4 nM (Compound 20) | nih.gov |
| Diarylpyrimidine Derivatives | HIV-1 (WT) | C5 Position | (E)-2-cyanovinyl | 2.4 nM (Compound 33) | nih.gov |
| 4-Indolyl-2-arylaminopyrimidines | IL-6 Release (Anti-inflammatory) | C4 of Phenyl Ring | -CH₂-N-pyrrolidine | 77% Inhibition | nih.gov |
| Phenylurea Substituted 2,4-diamino-pyrimidines | Plasmodium falciparum (3D7) | Phenylurea substitution | 4-Cl, 3-CF₃ Phenylurea | 0.09 µM | nih.gov |
Molecular Modeling and Computational Approaches in SAR Derivation
Molecular modeling and computational chemistry are indispensable tools for elucidating SAR at the atomic level and guiding the rational design of new therapeutics derived from this compound. These methods provide insights into the binding modes of ligands, predict biological activities, and explain the experimental outcomes of systematic modifications.
Molecular Docking studies are frequently employed to visualize the interactions between pyrimidine-based inhibitors and their protein targets. In the development of Mer/c-Met dual inhibitors, docking simulations of a potent compound (18c) revealed critical hydrogen bond interactions between the amide group and residues Asp1164 and Lys1110 in the c-Met kinase domain. mdpi.com The model also showed a π-π interaction involving the substituted aniline group, illustrating how the 2-substituted aniline pyrimidine core effectively inhibits kinase activity. mdpi.com Similarly, modeling of novel HIV-1 NNRTIs helped to understand how the designed diarylpyrimidine derivatives could simultaneously occupy the classical NNRTI binding pocket and a newly identified adjacent site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the physicochemical properties of a series of compounds with their biological activities. A QSAR study on phenylurea-substituted 2,4-diamino-pyrimidines as anti-malarial agents identified lipophilicity as a key driver for improved activity against Plasmodium falciparum. nih.gov This computational analysis provided valuable guidance for future design iterations, highlighting the need to balance potency with properties like solubility and permeability. nih.gov
Quantum Mechanics (QM) calculations offer a deeper understanding of the intrinsic electronic properties of the this compound scaffold, which governs its reactivity. QM analysis has been used to explain the variable regioselectivity in SNAr reactions. wuxiapptec.com Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) maps can predict whether nucleophilic attack is more likely at the C2 or C4 position. wuxiapptec.com For instance, while C4 substitution is generally favored, the presence of an electron-donating substituent at the C6 position can alter the electronic distribution, making the C2 position the preferred site of reaction. wuxiapptec.com Such computational predictions are vital for planning synthetic routes to access specific, desired isomers.
Through a combination of molecular modeling, sequence analysis, and matched molecular pair analysis, researchers have successfully guided the discovery of potent and selective inhibitors for targets like the leucine-rich repeat kinase 2 (LRRK2), starting from a 2,4-diaminopyrimidine scaffold. acs.org These computational approaches allow for a "scaffold hopping" exercise, translating the learnings from one chemical series to another to identify novel inhibitors with improved properties. acs.org
Ligand Design Principles for Pyrimidine-Based Scaffolds
The design of therapeutic agents derived from this compound is guided by several key principles that leverage the inherent structural and chemical properties of the pyrimidine ring.
Privileged Scaffold: The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that can be modified to bind to a variety of biological targets, leading to drug candidates with desirable pharmacological profiles. nih.gov The pyrimidine core is a bioisostere for the purine (B94841) base adenine (B156593) and can mimic its hydrogen bonding patterns, making it a highly effective hinge-binder for many protein kinases. mdpi.commdpi.com Many potent Aurora and Polo-like kinase inhibitors incorporate 2,4-diaminopyrimidine scaffolds that form crucial hydrogen bonds with amino acid residues in the kinase hinge region. mdpi.com
Controlled Regiochemistry: A fundamental design principle is the strategic exploitation of the predictable regioselectivity of the SNAr reactions at the C2 and C4 positions. nih.gov This allows for the creation of large, diversified libraries of compounds through sequential displacement of the chloride atoms. nih.gov By carefully choosing reaction conditions and nucleophiles, chemists can build molecular complexity in a controlled manner, attaching different functional groups to the C2 and C4 positions to probe specific interactions within a target's binding site. While C4 substitution is typically favored, methods using palladium catalysis have been developed to achieve selective C2 cross-coupling, further expanding the accessible chemical space. acs.org
Molecular Hybridization and Scaffold Hopping: Ligand design often involves combining the pyrimidine core with other known pharmacophores to create hybrid molecules with enhanced or novel activities. This strategy of "covalent bitherapy" has been used to link the pyrimidine moiety to structures like quinoline (B57606) to develop potent anti-malarial agents. researchgate.net Another powerful strategy is "scaffold hopping," where the central core of a known inhibitor is replaced with a pyrimidine ring while maintaining the key binding interactions. mdpi.com This approach was used to design novel hematopoietic progenitor kinase 1 (HPK1) inhibitors by replacing a reverse indazole core with a 2,4-disubstituted pyrimidine scaffold. mdpi.com
The versatility of the this compound starting material, combined with these rational design principles, ensures its continued prominence as a foundational building block in the quest for new and improved therapeutics. mdpi.com
Advanced Research in Agrochemical Development
Synthesis of Novel Herbicides
2,4-Dichloropyrimidine is a key intermediate in the synthesis of a variety of herbicides that control unwanted plant growth. chemimpex.com Its structural framework is present in numerous herbicidal compounds, which often function by inhibiting essential plant enzymes.
A significant area of research involves the development of acetohydroxyacid synthase (AHAS) inhibitors. AHAS, also known as acetolactate synthase (ALS), is the first enzyme in the biosynthesis pathway of branched-chain amino acids, which are crucial for plant growth. nih.govacs.org Because this enzyme is not present in mammals, herbicides targeting it are generally considered to have low toxicity to humans and animals. clockss.org Scientists have successfully designed and synthesized novel pyrimidine (B1678525)–biphenyl hybrids that show potent inhibitory activity against AHAS. acs.org For instance, compounds 4aa and 4bb in one study demonstrated higher inhibitory activity against Arabidopsis thaliana AHAS than commercial herbicides like bispyribac (B138428) and flumetsulam. acs.org These compounds also showed excellent post-emergence herbicidal activity against a broad spectrum of weeds, including those resistant to existing AHAS inhibitors. acs.org
Another approach involves modifying the sulfonylurea bridge, a common feature in many herbicides. nih.gov By replacing the aryl group of traditional sulfonylurea herbicides with an imidazole (B134444) heterocycle and using a 2-amino-4,6-dichloropyrimidine (B145751) derivative as a starting material, researchers have created new compounds. clockss.org These novel imidazolyl sulfonylurea compounds have shown good inhibitory effects on ALS and also exhibit some antifungal properties. clockss.org Similarly, pyrimidine thiourea (B124793) derivatives have been synthesized that demonstrate good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov
Furthermore, this compound is used as the starting material for synthesizing 4-pyrazolyl-2-aryloxypyrimidine derivatives. researchgate.net Bioassays of these compounds have confirmed their herbicidal properties, with some derivatives showing over 80% inhibition against rape and barnyard grass. researchgate.net Research has also focused on aryloxyphenoxypropionates (APPs), which target the acetyl-CoA carboxylase (ACCase) enzyme. researchgate.net By functionalizing a phenoxypropionate core with pyrimidinyl moieties derived from this compound, new compounds with good herbicidal activities have been developed. researchgate.net
A novel herbicidal mode of action has been identified involving the disruption of the de novo pyrimidine biosynthesis pathway in plants. nih.gov Research has led to the discovery of tetflupyrolimet, a compound that inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in this pathway. nih.gov This represents the first new herbicide mode of action discovered in over three decades. nih.gov
Table 1: Research Findings on Herbicides Derived from this compound
| Derivative Class | Target Weed(s) | Key Research Finding(s) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine–Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria | Compounds 4aa and 4bb showed higher inhibitory activity (Ki = 0.09 µM and 0.02 µM, respectively) than controls bispyribac and flumetsulam. acs.org They also exhibited excellent post-emergence activity against resistant weeds. acs.org | Acetohydroxyacid Synthase (AHAS) Inhibition acs.org |
| Pyrimidine Thioureas | Digitaria adscendens, Amaranthus retroflexus, Brassica napus L. | Compound 4d showed 81.5% root growth inhibition of Brassica napus L., while compound 4f showed 81% root growth inhibition of Digitaria adscendens. nih.gov | Acetohydroxyacid Synthase (AHAS) Inhibition nih.gov |
| 4-Pyrazolyl-2-aryloxypyrimidine Derivatives | Rape, Barnyard Grass | Compound 5c exhibited greater than 80% inhibition activity against both rape and barnyard grass at a concentration of 100 µg/mL. researchgate.net | Not specified |
| 5-Acylbarbituric Acid Derivatives | Various weed species | Compounds BA-II-2 and BA-III-2 displayed excellent herbicidal activity against 14 and 13 (out of 16) weed species, respectively, with over 80% inhibition at low dosages. mdpi.com | Protoporphyrinogen IX oxidase (PPO) Inhibition mdpi.com |
| Imidazolyl Sulfonylureas | General weed control | New compounds showed good inhibitory effect on ALS and also some inhibitory effect on phytopathogenic fungi. clockss.org | Acetolactate Synthase (ALS) Inhibition clockss.org |
Development of Fungicides
The versatility of this compound extends to the synthesis of novel fungicides, which are critical for managing crop diseases caused by pathogenic fungi. chemimpex.comnih.gov The development of resistance to existing commercial fungicides necessitates the continuous discovery of new active ingredients with different modes of action. nih.govacs.org
One strategy involves using established agrochemicals as lead compounds for modification. Fenclorim, a commercial herbicide safener, has been identified as a suitable lead compound for developing new fungicides due to its inherent fungicidal activity. nih.govmdpi.com By synthesizing a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives based on the fenclorim structure, researchers have identified compounds with significant fungicidal properties. nih.gov For example, one such derivative, compound 11 , demonstrated better fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris than the commercial fungicide pyrimethanil. nih.gov
Another modification of the fenclorim structure involved inserting an amide group between the phenyl and pyrimidine rings to create N-(4,6-dichloropyrimidine-2-yl)benzamide. mdpi.com This new compound not only retained herbicide-safening effects but also showed improved antifungal activity against S. sclerotiorum and Fusarium oxysporum when compared to pyrimethanil. mdpi.com
Combinatorial chemistry has also been employed as an efficient method for discovering new fungicides. researchgate.net By preparing libraries of molecules through sequential displacement reactions on 2,4-dichloropyrimidines, a novel substituted pyrimidine was discovered with excellent activity against wheat leaf blotch (Septoria tritici). This high-throughput approach allowed for the rapid assessment of structure-activity relationships (SARs) from over 400 analogues. researchgate.net
Furthermore, derivatives such as this compound-5-carboxylic acid have been shown to possess potent antifungal activity. Studies have demonstrated its effectiveness against Candida albicans, with a half-maximal inhibitory concentration (IC50) value of 25 µg/mL.
Table 2: Research Findings on Fungicides Derived from this compound
| Derivative Class | Target Fungi | Key Research Finding(s) | Lead Compound/Strategy |
|---|---|---|---|
| N-(4,6-dichloropyrimidine-2-yl)benzamide | Sclerotinia sclerotiorum, Fusarium oxysporum | Exhibited better antifungal activity against the target fungi compared to the commercial fungicide pyrimethanil. mdpi.com | Fenclorim mdpi.com |
| 4-Chloro-6-substituted phenoxy-2-phenylpyrimidines | Sclerotinia sclerotiorum, Thanatephorus cucumeris | Compound 11 showed superior fungicidal activity against target fungi compared to pyrimethanil. nih.gov All target compounds showed excellent activity (89-97%) against S. sclerotiorum. nih.gov | Fenclorim nih.gov |
| Substituted Pyrimidines | Septoria tritici (Wheat Leaf Blotch) | A novel compound with excellent protectant and curative activity was discovered from a library of over 400 analogues. researchgate.net | Combinatorial Synthesis researchgate.net |
| This compound-5-carboxylic acid | Candida albicans | Demonstrated effectiveness with an IC50 value of 25 µg/mL. | Not applicable |
Strategies for Improved Selectivity and Reduced Environmental Impact
A primary goal in modern agrochemical research is to develop products that are highly effective against target pests while minimizing harm to crops and the wider environment. nih.govtandfonline.com Research involving this compound derivatives incorporates several strategies to achieve improved selectivity and reduce ecological footprints.
One key strategy is the development of herbicide safeners. Safeners are chemical agents used in combination with herbicides to protect crops from injury without diminishing the herbicide's effectiveness against weeds. mdpi.com Fenclorim is a pyrimidine-based safener used to enhance the tolerance of rice to certain herbicides. mdpi.com Research continues to build on this concept, with newly synthesized derivatives of this compound, such as N-(4,6-dichloropyrimidine-2-yl)benzamide, showing a protective effect on rice seedlings from herbicide injury, comparable to that of fenclorim. mdpi.com Other 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have also demonstrated excellent safening activities. nih.gov
Improving the selectivity of the active ingredient itself is another crucial approach. This involves designing molecules that precisely target biological pathways unique to the weed or fungus. The development of pyrimidine-biphenyl hybrids as highly potent AHAS inhibitors is a prime example, as the AHAS enzyme is found in plants but not in animals. acs.orgclockss.org This inherent selectivity contributes to a more favorable environmental profile. Furthermore, designing these inhibitors to be effective against resistant weed populations helps to ensure their long-term viability and reduces the need for repeated or higher-dose applications. acs.org
The pursuit of high-efficiency, low-dosage agrochemicals is a direct path to reducing environmental load. Sulfonylurea herbicides, for which dichloropyrimidine derivatives are precursors, are known for their effectiveness at very low application rates, often just a few grams per hectare. clockss.org This high potency minimizes the amount of chemical introduced into the environment. clockss.org
Advanced synthetic methodologies also play a role in reducing environmental impact. The use of "green chemistry" techniques, such as microwave-assisted synthesis, can lead to very efficient and straightforward procedures. mdpi.comresearchgate.net For example, microwave irradiation has been used for the Suzuki coupling of 2,4-dichloropyrimidines, resulting in good to excellent yields with short reaction times and extremely low catalyst loading. mdpi.com Such methods reduce energy consumption, solvent use, and waste generation compared to conventional synthesis routes. Additionally, innovative synthetic strategies like "deconstruction-reconstruction" are being explored to diversify pyrimidine structures efficiently, allowing for the rapid optimization of a compound's properties for better performance and safety. nih.gov
Finally, understanding the environmental fate of these compounds is critical. acs.orgmdpi.com By studying how fungicides and herbicides break down and move through soil and water, researchers can better design molecules that degrade into harmless substances and are less likely to contaminate water resources. nih.govmdpi.com This knowledge, combined with mitigation measures like vegetated buffer strips, helps to minimize the transport of agrochemicals into aquatic ecosystems. acs.org
Advanced Analytical and Spectroscopic Characterization of 2,4 Dichloropyrimidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,4-dichloropyrimidine derivatives. It provides detailed information about the chemical environment of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of this compound derivatives. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, with electron-withdrawing groups like chlorine causing a downfield shift (to higher ppm values).
For the parent this compound, the ¹H NMR spectrum shows two signals corresponding to the protons on the pyrimidine (B1678525) ring. In a derivative such as 2,4-dichloro-5-(chloromethyl)pyrimidine, the chloromethyl group protons (–CH₂Cl) typically appear as a singlet around δ 4.5–4.8 ppm, while the pyrimidine ring proton, being adjacent to electron-withdrawing chlorine atoms, is deshielded and appears further downfield.
The ¹³C NMR spectrum provides information on the carbon skeleton. For instance, in 2,4-dichloro-5-(chloromethyl)pyrimidine, the carbons attached to chlorine (C2 and C4) resonate at approximately δ 155–160 ppm. The carbon of the chloromethyl group (–CH₂Cl) is typically found in the range of δ 45–50 ppm. In the case of this compound-5-carboxylic acid, the carbonyl carbon of the carboxylic acid group exhibits a characteristic peak around 165–170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
| 2,4-dichloro-5-(chloromethyl)pyrimidine | ||
| C2–H | 8.9 (s) | 157.5 |
| C4–H | 8.7 (s) | 158.2 |
| C5–CH₂Cl | 4.6 (s) | 48.3 |
| This compound-5-carboxylic acid | ||
| C=O | - | ~165-170 |
Note: Data is compiled from predictive models and experimental observations for similar structures. 's' denotes a singlet.
While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for determining the connectivity between atoms, which is crucial for unambiguous structural assignment of complex derivatives. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org This allows for the direct assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This is invaluable for determining the stereochemistry and conformation of molecules. mdpi.com
For example, in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, 2D-NOESY experiments can confirm the substitution pattern by detecting the Nuclear Overhauser Effect between protons that are spatially close. mdpi.com
¹H NMR and ¹³C NMR Chemical Shift Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. mdpi.com For compounds containing chlorine, the characteristic isotopic pattern (due to the presence of ³⁵Cl and ³⁷Cl isotopes) provides an additional layer of confirmation.
For instance, the molecular ion peak of This compound-5-carboxamide (B172022) would be expected at an m/z that reflects the presence of two chlorine atoms, and the isotopic pattern would be consistent with this. Similarly, for derivatives like 2-chloro-4-(4-methoxyphenyl)pyrimidine, HRMS can be used to confirm the calculated exact mass. mdpi.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net The vibrational modes of the bonds within the molecule absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.
For this compound, the FT-IR and FT-Raman spectra have been studied in detail, with assignments of the normal modes aided by quantum chemical calculations. researchgate.netresearchgate.net Characteristic bands for the C-Cl, C-N, and aromatic C-H stretching and bending vibrations can be identified. researchgate.netchemicalbook.com These techniques are useful for confirming the presence of the pyrimidine ring and the chloro-substituents. In derivatives, additional bands corresponding to other functional groups, such as the carbonyl group in a carboxamide or carboxylic acid, would also be present.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| C-H stretching | ~3110 | - |
| C=C stretching | ~1660 | - |
| C-Cl stretching | ~740 | - |
Note: Data is based on typical values for dichloropyrimidine derivatives.
X-ray Diffraction for Solid-State Structural Elucidation
The crystal structure of this compound has been determined, revealing that the molecule is nearly planar. nih.govresearchgate.net The pyrimidine ring is planar, and the two chlorine atoms deviate only slightly from this plane. nih.govresearchgate.net In the crystal lattice, intermolecular C-H···N interactions link the molecules into chains, contributing to the stability of the crystal structure. nih.gov X-ray crystallography has also been instrumental in determining the structure of derivatives, such as the palladium adduct of 2,4,6-trichloropyrimidine, which was identified as an effective catalyst in amination reactions. acs.org
Table 3: Crystal Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₂Cl₂N₂ |
| Molecular Weight | 148.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5090 (15) |
| b (Å) | 10.776 (2) |
| c (Å) | 7.1980 (14) |
| β (°) | 92.92 (3) |
| Volume (ų) | 581.7 (2) |
Source: researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mst.or.jp It is widely used for assessing the purity of compounds and for monitoring the progress of chemical reactions. mdpi.com
In the synthesis of this compound derivatives, LC-MS can be used to track the consumption of starting materials and the formation of products over time. The high sensitivity of MS detection allows for the analysis of compounds at very low concentrations. hpst.cz Different ionization methods, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the polarity and thermal stability of the analyte. mst.or.jp For purity assessment, the area under the chromatographic peak can be used to quantify the amount of the main component relative to any impurities. nih.gov
Computational Chemistry and Theoretical Investigations of 2,4 Dichloropyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for examining the properties of 2,4-dichloropyrimidine. researchgate.netresearchgate.net These methods have been employed to determine its energies, geometrical structural parameters, and vibrational frequencies. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule. storion.ru For this compound, methods like DFT and HF, often with basis sets such as 6-311++G(d,p), are used to calculate the optimized molecular structure. researchgate.netresearchgate.net This process involves finding the minimum energy conformation, which corresponds to the most likely structure of the molecule. storion.ru The optimized geometry provides data on bond lengths and bond angles.
Electronic structure analysis delves into the distribution of electrons within the molecule. For this compound, this includes the calculation of atomic charges, which indicate the electron density around each atom. researchgate.net Such analyses have shown that the carbon atoms at positions 2 (C2) and 4 (C4) are electron-deficient. mdpi.com This electron deficiency is a key factor in the molecule's reactivity.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: Specific values can vary depending on the computational method and basis set used. The following is a representative table based on typical findings.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-N3 |
| C2-Cl | 1.73 | C2-N3-C4 |
| N3-C4 | 1.33 | N3-C4-C5 |
| C4-Cl | 1.72 | C4-C5-C6 |
| C4-C5 | 1.41 | C5-C6-N1 |
| C5-C6 | 1.38 | C6-N1-C2 |
| C6-N1 | 1.34 | |
| C5-H | 1.08 | |
| C6-H | 1.08 |
Frontier Molecular Orbital (FMO) Analysis (LUMO and LUMO+1) for Reactivity and Selectivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and selectivity of chemical reactions. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org For electrophilic compounds like this compound, the LUMO is particularly important as it indicates the site of nucleophilic attack. youtube.commalayajournal.org
In the case of this compound, FMO analysis reveals that the LUMO is primarily distributed at the C4 position, with very little at the C2 position. wuxiapptec.comwuxibiology.com This distribution accounts for the observed C4 selectivity in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comwuxibiology.com However, the reactivity can be influenced by substituents on the pyrimidine (B1678525) ring. wuxiapptec.com For instance, an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 position more susceptible to attack. wuxiapptec.comwuxibiology.com
In some cases, the energy gap between the LUMO and the next lowest unoccupied molecular orbital, LUMO+1, is small (≤ 0.25 eV). wuxiapptec.com When this occurs, the LUMO+1 must also be considered to accurately predict reactivity. wuxiapptec.comwuxibiology.com If the LUMO has little to no lobe on the carbon atom bearing the leaving group, the LUMO+1 may be the key orbital for determining reactivity. wuxibiology.com
Table 2: Frontier Molecular Orbital Energies of this compound (Representative Values)
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| LUMO+1 | Value |
| HOMO-LUMO Gap | Value |
Note: These values are placeholders and would be determined from specific DFT calculations.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods are used to calculate the vibrational frequencies of this compound, which can then be correlated with experimental spectroscopic data, such as FT-IR and FT-Raman spectra. researchgate.netresearchgate.net DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have shown good agreement with experimental vibrational frequencies. researchgate.netresearchgate.net
These calculations help in the assignment of each normal mode of vibration. researchgate.netresearchgate.net A detailed interpretation of the spectra is often aided by potential energy distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. researchgate.net This correlation between theoretical and experimental spectra is a powerful method for confirming the molecular structure and understanding its vibrational properties. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound derivatives, MD simulations are valuable for investigating their interactions with biological targets, such as proteins. ucl.ac.ukfrontiersin.org These simulations can provide insights into the stability of ligand-protein complexes and the nature of the binding interactions. frontiersin.orgnih.gov
For example, MD simulations can be used to analyze the binding of a this compound-based inhibitor to the active site of an enzyme. The simulation can reveal key information such as the stability of the complex over time, the flexibility of the protein and ligand, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.govnih.gov This information is vital for structure-based drug design. ucl.ac.uk
Theoretical Prediction of Regioselectivity and Mechanistic Pathways
Theoretical calculations are instrumental in predicting and explaining the regioselectivity of reactions involving this compound. wuxiapptec.com As mentioned in the FMO analysis, the preference for nucleophilic attack at the C4 position is well-explained by the larger LUMO coefficient at this position. mdpi.comwuxiapptec.comwuxibiology.com
Furthermore, computational methods can be used to model the entire reaction pathway, including the transition states. mdpi.comnih.gov By calculating the activation energies for different possible reaction pathways (e.g., attack at C2 versus C4), researchers can predict which regioisomer will be the major product. mdpi.comwuxibiology.com For instance, calculations for the SNAr reaction of 2,4-dichloroquinazoline (B46505), a related compound, showed a lower activation energy for the attack at the C4 position, which is consistent with experimental results. mdpi.com These theoretical models provide a detailed mechanistic understanding that complements experimental observations. wuxiapptec.com
Environmental and Sustainability Considerations in the Research and Application of 2,4 Dichloropyrimidine
Mitigation of Phosphorus-Containing Wastewater and Pollution in Synthesis
Traditional synthesis of pyrimidine (B1678525) derivatives, including 2,4-Dichloropyrimidine, often involves chlorinating agents like phosphorus oxychloride. chemicalbook.comgoogle.com This process is a significant source of phosphorus-containing wastewater, which can lead to eutrophication and severe environmental pollution. researchgate.net The high content of phosphorus in industrial effluent poses a serious threat to water resources and public health. researchgate.net Consequently, significant research has been directed towards mitigating this issue.
One strategy involves modifying the synthesis process to reduce waste at the source. A method has been developed where, after the reaction of 4-chloro-6-methoxypyrimidine (B185298) with phosphorus oxychloride, the excess phosphorus oxychloride is removed via reduced pressure distillation and can be reused. google.com This approach not only minimizes the amount of phosphorus discharged into the wastewater but also reduces raw material consumption and production costs. google.com In this improved process, organic amines used in the reaction can also be recovered from the wastewater by distillation after adjusting the pH, further decreasing the environmental load. google.com
Another approach is to replace phosphorus-based reagents altogether. A synthesis process for 4,6-dichloropyrimidine (B16783) utilizes thionyl chloride as both the chlorinating agent and the solvent. google.com This method significantly reduces the volume of wastewater generated; for every kilogram of product, only about 6-7 kg of wastewater is produced, consisting mainly of sodium sulfite (B76179) and sodium chloride salt solution. google.com This contrasts sharply with older methods that generate large volumes of problematic phosphorus-containing effluent. google.com
General methods for treating phosphorus-containing wastewater, while not specific to this compound synthesis, provide a framework for end-of-pipe treatment solutions. These include chemical precipitation using aluminum or iron salts, adsorption, ion exchange, and biological methods. researchgate.netaquasan.ca Chemical precipitation is a common technique where coagulants like aluminum sulfate (B86663) (alum) or ferric sulfate are added to the wastewater. aquasan.ca These chemicals react with dissolved phosphates to form solid precipitates, such as aluminum phosphate (B84403) (AlPO₄) or iron phosphate (FePO₄), which can then be removed. aquasan.ca
Table 1: Comparison of Synthesis Methods and Wastewater Mitigation
| Method | Reagents | Waste Mitigation Strategy | Key Advantages |
|---|---|---|---|
| Traditional Method | Uracil (B121893), Phosphorus Oxychloride | None specified | - |
| Improved Phosphorus Oxychloride Method | 4-chloro-6-methoxypyrimidine, Phosphorus Oxychloride, Organic Amine | Reduced pressure distillation to recover excess POCl₃; Distillation to recover organic amine. google.com | Reduced raw material consumption; Lower volume of phosphorus-containing wastewater. google.com |
| Thionyl Chloride Method | 4,6-dihydroxypyrimidine, Thionyl Chloride, N,N-dimethylaniline | Use of non-phosphorus reagent; Rectification to recycle excess thionyl chloride. google.com | Greatly reduced wastewater volume; Byproducts are simple salts. google.com |
Development of Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and efficient processes. These methods aim to reduce the use of hazardous substances, minimize waste, and lower energy consumption.
A significant advancement is the use of microwave irradiation as an alternative to conventional heating. wisdomlib.orgwisdomlib.org In the synthesis of steroidal heterocycles from this compound derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times and increase product yields. wisdomlib.orgwisdomlib.org This approach often allows for reactions to be conducted in the absence of a solvent, further enhancing its eco-friendly credentials. wisdomlib.org
Catalysis also plays a crucial role in developing greener synthetic routes. Researchers have developed a highly regioselective and efficient method for the amination of this compound using sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. lifechempharma.comresearchgate.net This protocol is described as simple and environmentally friendly and is applicable to a wide range of amines. lifechempharma.com The use of a catalyst allows the reaction to proceed under mild conditions, avoiding the harsh reagents and high temperatures often required in traditional methods. researchgate.net
Furthermore, research into the chlorination mechanism of pyrimidine precursors has led to the development of a solvent-free process. publish.csiro.au This method for preparing dichloropyrimidines avoids the use of toxic reactants and does not produce side products, offering a significant improvement in environmental performance. publish.csiro.au By understanding the reaction intermediates, researchers could devise a pathway that deactivates certain reactive species with a strong acid, preventing the formation of unwanted salts and simplifying the workup process. publish.csiro.au
Table 2: Environmentally Benign Synthesis Strategies
| Strategy | Description | Example Application | Environmental Benefit |
|---|---|---|---|
| Microwave Irradiation | Using microwave energy to accelerate reactions. wisdomlib.orgwisdomlib.org | Synthesis of 1,3-dicholesteryl-(1H, 3H)-pyrimidine-2,4-diones from this compound derivatives. wisdomlib.org | Reduced reaction time, increased yields, potential for solvent-free reactions. wisdomlib.orgwisdomlib.org |
| Organocatalysis | Using small organic molecules to catalyze reactions. | SNAr amination of this compound with weakly nucleophilic amines. researchgate.net | High efficiency and selectivity under mild, environmentally friendly conditions. lifechempharma.comresearchgate.net |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. publish.csiro.au | Chlorination of 6-hydroxy-[3H]-pyrimidin-4-ones to 4,6-dichloropyrimidines using phosphoryl chloride. publish.csiro.au | Elimination of solvent waste, reduced toxicity, no side products. publish.csiro.au |
Research on Potential Environmental Fate and Impact of Derivatives
While data on the specific environmental fate of this compound is limited, extensive research on its well-known derivative, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights into the potential environmental behavior of this class of compounds. repec.orgjuniperpublishers.com 2,4-D is one of the most widely used herbicides globally, and its extensive application has raised concerns about environmental pollution. juniperpublishers.comnih.gov
Studies show that 2,4-D generally has a short half-life in the environment, averaging about 10 days in soils and less than that in water. juniperpublishers.com However, its persistence can be significantly longer in cold, dry, or anaerobic conditions where microbial degradation is limited. juniperpublishers.com Due to its high water solubility, 2,4-D is potentially highly mobile in the environment, and surface water runoff is a major transport pathway from agricultural fields. juniperpublishers.comresearchgate.net Consequently, 2,4-D has been frequently detected in rivers and streams. nih.govresearchgate.net
The impact on non-target organisms is a key area of research. While some formulations of 2,4-D are registered for controlling aquatic weeds, ester formulations are known to be toxic to fish and aquatic invertebrates. juniperpublishers.com Research has shown that 2,4-D can cause a range of adverse effects in non-target species, including reduced growth rates, reproductive problems, and death. researchgate.net Studies on tadpoles exposed to a commercial formulation of 2,4-D showed it affected survival, accelerated metamorphosis, and induced morphological abnormalities and liver damage. researchgate.net The herbicide is considered a cytotoxic and potentially genotoxic agent, with documented teratogenic, neurotoxic, and hepatotoxic effects. researchgate.net
The introduction of crops genetically engineered to be resistant to 2,4-D is expected to increase its usage, which may lead to higher and potentially unsafe residue levels in the environment. nih.gov This highlights the ongoing need to monitor the environmental fate of 2,4-D and its derivatives and to develop strategies to mitigate their entry into the wider environment. nih.gov
Human Health Considerations: Research on Skin Sensitization and Toxicological Profiles
The direct human health impacts of this compound are a critical consideration, particularly regarding occupational exposure during its synthesis and handling. The compound is identified as a human skin sensitizer. chemicalbook.comlifechempharma.comscientificlabs.co.uk
Toxicological information indicates that this compound is an irritant. scbt.com It is considered irritating to the eyes, skin, and respiratory system. scbt.com Prolonged or repeated skin contact can lead to irritation characterized by redness, swelling, and the production of vesicles, and may result in contact dermatitis. scbt.com While skin contact is not thought to have harmful systemic health effects, entry into the bloodstream through cuts or abrasions could potentially produce systemic injury. scbt.com Eye contact may cause inflammation and significant tearing (lachrymation). scbt.com Inhalation can cause respiratory tract irritation, and long-term exposure to irritants may lead to respiratory diseases. scbt.com Despite these identified hazards, a comprehensive literature search did not identify significant acute toxicological data. scbt.com
The toxicological profile of the derivative 2,4-D provides further context for potential health effects. nih.gov While most human exposure data comes from occupational settings involving complex herbicide mixtures, animal studies have identified several sensitive targets for 2,4-D toxicity. nih.gov These include the renal, hematological, and endocrine systems. nih.gov Kidney damage has been reported in various animal studies following oral exposure to 2,4-D. nih.govcdc.gov
Table 3: Toxicological Profile of this compound
| Effect | Description | Source |
|---|---|---|
| Skin Sensitization | Identified as a human skin sensitizer. chemicalbook.comlifechempharma.comscientificlabs.co.uk | chemicalbook.com, lifechempharma.com, scientificlabs.co.uk |
| Skin Irritation | May cause mild to significant inflammation, redness, swelling, and blistering (contact dermatitis) upon repeated exposure. scbt.com | scbt.com |
| Eye Irritation | May cause irritation, inflammation, and lachrymation. scbt.com | scbt.com |
| Respiratory Irritation | Can cause irritation to the respiratory tract; long-term exposure may lead to lung damage. scbt.com | scbt.com |
| Acute Toxicity | No significant acute toxicological data identified in literature search. scbt.com | scbt.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dichloropyrimidine, and what factors influence their yields?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Direct chlorination of uracil using phosphorus oxychloride (POCl₃) under reflux conditions (~95% yield) .
- Route 2 : Reaction of 2-methylthio-4-chloropyrimidine with chlorine gas in acetic acid (~61% yield). Reaction temperature and stoichiometric control of chlorine are critical to minimize byproducts .
- Key Considerations : Purity of starting materials and inert atmospheric conditions (e.g., nitrogen) are essential to prevent hydrolysis of intermediates.
Q. How does the reactivity of this compound in nucleophilic substitution reactions compare between the 2- and 4-positions?
- Methodological Answer : The 4-position is generally more reactive due to lower electron density caused by the inductive effect of the adjacent chlorine atom. However, regioselectivity can be modulated using:
- Steric effects : Bulky nucleophiles favor substitution at the less hindered 4-position.
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki or Sonogashira) enables selective functionalization at the 2-position under controlled conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves molecular planarity (max deviation: 0.013 Å) and intermolecular interactions (e.g., C–H⋯N chains) .
- Vibrational spectroscopy : IR and Raman spectra identify characteristic C–Cl stretches (~550–600 cm⁻¹) and pyrimidine ring vibrations .
- NMR : ¹³C NMR distinguishes between 2- and 4-substituted products via deshielding effects (e.g., 4-Cl at δ ~158 ppm vs. 2-Cl at δ ~162 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges in sequential substitutions of this compound be addressed for drug discovery applications?
- Methodological Answer : A one-pot Pd-catalyzed sequence (Masuda borylation → Suzuki arylation → Sonogashira alkynylation) enables precise functionalization:
- Step 1 : Borylation at the 4-position using Pd(OAc)₂ and pinacolborane.
- Step 2 : Suzuki coupling with aryl halides.
- Step 3 : Sonogashira alkynylation at the 2-position with terminal alkynes .
Q. What computational strategies predict the bioactivity of this compound derivatives in anticancer drug design?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor counts to correlate substituent effects with IC₅₀ values (e.g., 5-(3-chloropropyl)-2,4-dichloropyrimidine has IC₅₀ = 4.24 µM) .
- Docking Studies : Simulate binding to targets like human serum albumin (HSA) or kinases (e.g., Aurora kinase) using AutoDock Vina. Validate via SPR or ITC binding assays .
Q. How do structural modifications of this compound impact its mechanism of action in HIV-1 reverse transcriptase inhibition?
- Methodological Answer : Hybridizing this compound with diaryl ethers enhances binding to NNRTI pockets:
- Synthetic Protocol : React with 4-hydroxy-3,5-dimethylbenzonitrile, followed by thiourea substitution and deprotection with trifluoroacetic acid .
- Mechanistic Insight : Increased π-π stacking and hydrogen bonding with residues Lys101 and Tyr318 improve inhibitory potency (EC₅₀ < 50 nM) .
Data Contradictions & Resolution
Q. Why do some studies report conflicting regioselectivity outcomes in this compound substitutions?
- Resolution : Contradictions arise from varying reaction conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
